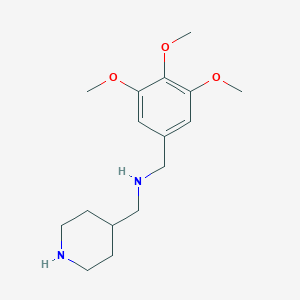
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine, also known as AGN 2979, is a selective histamine H3 receptor antagonist. It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a selective histamine H3 receptor antagonist. Histamine H3 receptors are located in the central nervous system and play a role in regulating neurotransmitter release. (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 binds to the histamine H3 receptor and blocks its activity, leading to increased neurotransmitter release. This mechanism of action has been shown to improve cognitive function and reduce inflammation in animal models.
Biochemical and Physiological Effects:
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 has been shown to improve cognitive function in animal models. It has also been shown to reduce inflammation and regulate appetite. These effects are thought to be mediated through the histamine H3 receptor and increased neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a small molecule drug that can be easily synthesized in large quantities and high purity. It has been extensively studied in animal models and has shown promising results in improving cognitive function, reducing inflammation, and regulating appetite. However, there are some limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell lines or animal models, and its effects may vary depending on the disease being studied.
Orientations Futures
There are many potential future directions for the study of (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979. One area of focus could be its potential therapeutic applications in Alzheimer's disease and Parkinson's disease. Another area of focus could be its potential use in regulating appetite and treating obesity. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Overall, (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a promising drug that has the potential to be used in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 involves the reaction of 4-chlorobenzyl chloride with 3-imidazol-1-yl-propylamine in the presence of a base. The reaction proceeds through nucleophilic substitution and yields (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 in large quantities and high purity.
Applications De Recherche Scientifique
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and obesity. It has been shown to improve cognitive function, reduce inflammation, and regulate appetite in animal models.
Propriétés
Nom du produit |
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine |
|---|---|
Formule moléculaire |
C13H16ClN3 |
Poids moléculaire |
249.74 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H16ClN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 |
Clé InChI |
YHLPHFDIOWRIRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl |
SMILES canonique |
C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)